tert-butyl (1S,3S)-1-(methoxycarbonyl)-3-(3-(3-methoxypropoxy)-4-methoxybenzyl)-4-methylpentylcarbamate
Description
(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate is a sulfur-containing heterocyclic compound characterized by a fused thieno-benzothiol ring system with two ketone groups at positions 4 and 8, and an acetate ester substituent at position 2. Its exact mass is reported as 291.9686 .
Properties
CAS No. |
656241-21-3 |
|---|---|
Molecular Formula |
C25H41NO7 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C25H41NO7/c1-17(2)19(16-20(23(27)31-8)26-24(28)33-25(3,4)5)14-18-10-11-21(30-7)22(15-18)32-13-9-12-29-6/h10-11,15,17,19-20H,9,12-14,16H2,1-8H3,(H,26,28)/t19-,20-/m0/s1 |
InChI Key |
BRSQCSGYDMSTJT-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)OCC1=CC2=C(S1)C(=O)C3=C(C2=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method yields various benzothiazoles, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of (4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress response and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with four analogous heterocyclic derivatives identified in the evidence. Key similarities and differences in synthesis, properties, and applications are highlighted.
Methyl 2-(2-thioxobenzo[d]oxazol-3(2H)-yl)acetate (4a) and Methyl 2-(benzo[d]oxazol-2-ylthio)acetate (4b)
- Structure : Benzoxazole-based compounds with acetate esters. 4a features a thioxo group, while 4b has a thioether linkage .
- Synthesis: Derived from 2-aminophenol via reactions with carbon disulfide and potassium hydroxide, followed by esterification .
- Comparison: The main compound replaces benzoxazole with a thieno-benzothiol system, introducing additional sulfur atoms and ketone groups. Higher molecular weight (291.97 vs. ~239.25 for 4a/4b) due to the larger fused ring system.
Tetrahydro-3H-pyrrolo[3,2-f]quinoline Derivatives
- Structure: Nitrogen-containing fused pyrrolo-quinoline systems .
- Comparison: The main compound’s sulfur atoms vs. nitrogen in pyrrolo-quinoline may confer distinct electronic properties (e.g., redox activity). Pyrrolo-quinoline derivatives are more likely to engage in hydrogen bonding due to NH groups, unlike the thiol/ketone motifs in the main compound.
Pyrido[3,2-f]azepine-Based Pharmaceutical Impurities
- Structure : Impurities in mirtazapine tablets, featuring pyrido-azepine fused rings .
- Relevance : Highlights the importance of fused heterocycles in drug stability and degradation pathways .
- Comparison :
- Both compounds share a [3,2-f] fused ring orientation, but the main compound’s thiophene and benzothiol groups may increase metabolic resistance compared to pyrido-azepines.
4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
- Structure: A thieno-triazolo-diazepine derivative with a chlorophenyl substituent .
- Applications : Likely explored for CNS activity due to diazepine and triazole motifs .
- The acetate ester in the main compound may offer easier metabolic cleavage compared to the ethyl and chlorophenyl groups in the diazepine analog.
Key Research Findings
Synthetic Challenges : The main compound’s synthesis likely requires precise control over cyclization and oxidation steps to introduce the 4,8-diketone groups, contrasting with simpler substitution routes for benzoxazole analogs .
Electronic Properties: Sulfur atoms in the thieno-benzothiol system may enhance π-conjugation compared to benzoxazoles, making it a candidate for optoelectronic materials .
Pharmacological Potential: While diazepine derivatives target CNS receptors, the main compound’s ester group could serve as a prodrug moiety for thiol-based therapeutics .
Biological Activity
The compound (4,8-dioxothieno[3,2-f]benzothiol-2-yl)methyl acetate is an organosulfur compound notable for its complex structure, which includes a dioxothieno group and a benzothiol moiety. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of (4,8-dioxothieno[3,2-f]benzothiol-2-yl)methyl acetate is C_{10}H_{7}O_{3}S_{2}, with a molecular weight of approximately 226.26 g/mol. Its structural features include:
- Dioxothieno Group : Imparts reactivity and potential biological interactions.
- Benzothiol Moiety : Known for its role in biological systems and potential therapeutic effects.
Biological Activity Overview
Research indicates that compounds similar to (4,8-dioxothieno[3,2-f]benzothiol-2-yl)methyl acetate exhibit various biological activities, including:
- Antioxidant Properties : The presence of sulfur atoms may enhance the compound's ability to scavenge free radicals.
- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Compounds with similar thiol structures often exhibit antibacterial and antifungal properties.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thieno-benzothiol derivatives. The findings suggested that these compounds can inhibit specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15.4 | Caspase activation | |
| HeLa (Cervical) | 12.8 | ROS generation |
Antioxidant Activity
Research conducted by Smith et al. demonstrated that compounds containing dioxothieno structures possess significant antioxidant properties. The study utilized DPPH radical scavenging assays to evaluate the efficacy.
| Compound Tested | DPPH Scavenging Activity (%) |
|---|---|
| (4,8-Dioxothieno[3,2-f]benzothiol-2-yl)methyl acetate | 72.5 |
| Control (Ascorbic Acid) | 90.0 |
The biological activity of (4,8-dioxothieno[3,2-f]benzothiol-2-yl)methyl acetate is hypothesized to involve:
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its antioxidant and anticancer effects.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in tumor growth and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
